

## Early Studies on Tris(trimethylsilyl)amine: A Technical Guide

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Compound of Interest		
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An in-depth examination of the synthesis, characterization, and foundational reactivity of **Tris(trimethylsilyl)amine**, a key reagent in silicon-nitrogen chemistry.

This technical guide provides a comprehensive overview of the seminal research on **Tris(trimethylsilyl)amine**, also known as N,N,N-**Tris(trimethylsilyl)amine** or N(SiMe<sub>3</sub>)<sub>3</sub>. Aimed at researchers, scientists, and professionals in drug development, this document details the early synthetic routes, structural elucidation, and initial reactivity studies that established this compound as a significant molecule in organosilicon chemistry.

#### Synthesis of Tris(trimethylsilyl)amine

Early attempts to synthesize **Tris(trimethylsilyl)amine** by the direct reaction of ammonia with trimethylchlorosilane proved unsuccessful, yielding primarily the less substituted bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS)[1]. The breakthrough in its synthesis came in the early 1960s through the work of Wannagat and Niederprüm, who developed a method utilizing the alkali metal salts of hexamethyldisilazane.

## Synthesis from Sodium Hexamethyldisilazide

The most common and highest-yielding early method involves the reaction of sodium hexamethyldisilazide (NaHMDS) with trimethylchlorosilane (Me<sub>3</sub>SiCl)[1]. This reaction proceeds with a reported yield of approximately 80%[1].

Experimental Protocol:



While the full detailed experimental protocol from the original 1961 publication by Wannagat and Niederprüm in Chemische Berichte is not fully available in the immediate search results, the general procedure involves the formation of sodium hexamethyldisilazide from hexamethyldisilazane and a strong sodium base like sodium amide, followed by reaction with trimethylchlorosilane[1].

#### Reaction Scheme:

 $(Me_3Si)_2NH + NaNH_2 \rightarrow NaN(SiMe_3)_2 + NH_3 NaN(SiMe_3)_2 + Me_3SiCl \rightarrow N(SiMe_3)_3 + NaCl$ 

#### Synthesis from Lithium Hexamethyldisilazide

An alternative route utilizes the lithium salt of hexamethyldisilazane, which provides **Tris(trimethylsilyl)amine** in yields of 50-60% upon reaction with trimethylchlorosilane[1].

#### **One-Pot Synthesis from Lithium Nitride**

A later development in the early studies was a one-pot synthesis starting from lithium nitride (Li<sub>3</sub>N) and trimethylchlorosilane in tetrahydrofuran (THF), affording the product in a 72% yield[1].

**Reaction Scheme:** 

Li<sub>3</sub>N + 3 Me<sub>3</sub>SiCl → N(SiMe<sub>3</sub>)<sub>3</sub> + 3 LiCl

### **Physicochemical and Structural Properties**

**Tris(trimethylsilyl)amine** is a colorless, waxy solid at room temperature[1]. It is stable to water and bases but is cleaved by acids and alcohols to produce ammonia[1].

Property	Value	Reference
Melting Point	67–69 °C	[1]
Boiling Point	215 °C (at 760 mmHg)	[1]
85 °C (at 13 mmHg)	[1]	
Molar Mass	233.57 g/mol	[1]



The molecular structure of **Tris(trimethylsilyl)amine** was a subject of significant interest in early studies due to the potential for  $p\pi$ -d $\pi$  bonding between the nitrogen lone pair and the silicon d-orbitals. Gas-phase electron diffraction studies were instrumental in elucidating its geometry.

Parameter	Value	Reference
Si-N Bond Length	1.734 ± 0.008 Å	
Si-C Bond Length	1.865 ± 0.004 Å	
C-H Bond Length	1.115 ± 0.006 Å	_
Si-N-Si Bond Angle	~120° (Planar)	_
N-Si-C Bond Angle	109.8° ± 0.8°	_
Si-C-H Bond Angle	111.4° ± 0.6°	_

A key finding from these early structural studies was the planar coordination of the nitrogen atom, with the three silicon atoms lying in the same plane as the nitrogen. This planarity, with Si-N-Si bond angles of approximately 120°, is indicative of significant delocalization of the nitrogen lone pair into the d-orbitals of the silicon atoms. A deuterium NMR study of solid **Tris(trimethylsilyl)amine** also supports a planar N-Si<sub>3</sub> skeleton at temperatures above 180 K[2][3].

### **Spectroscopic Characterization**

Early spectroscopic studies provided further evidence for the unique electronic structure of **Tris(trimethylsilyl)amine**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Modern <sup>1</sup>H and <sup>13</sup>C NMR data are readily available, though detailed assignments from the very earliest studies are not extensively documented in the initial search results. The high symmetry of the molecule results in simple spectra.

#### Infrared (IR) Spectroscopy



The IR spectrum of **Tris(trimethylsilyl)amine** is characterized by the absence of N-H stretching vibrations, confirming the complete substitution of the amine protons. Strong absorptions corresponding to Si-C and Si-N bond vibrations are observed.

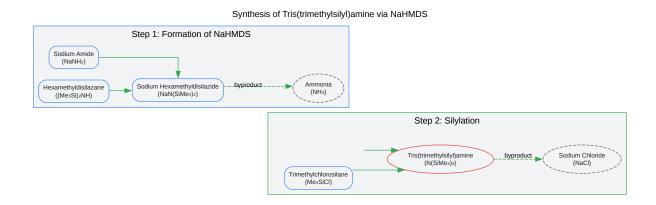
### **Early Reactivity Studies**

The reactivity of **Tris(trimethylsilyl)amine** was explored in early studies, revealing its utility as a bulky, non-nucleophilic base and as a synthon for introducing the tris(trimethylsilyl)amino group.

#### **Reaction with Monohaloboranes**

One of the early investigations into the reactivity of **Tris(trimethylsilyl)amine** involved its reaction with monohaloboranes. These studies explored the potential for forming siliconnitrogen-boron linkages.

# Visualizations Synthesis Workflow





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Caption: Workflow for the synthesis of Tris(trimethylsilyl)amine.

#### **Structural Representation**

Caption: Planar geometry of **Tris(trimethylsilyl)amine**.

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